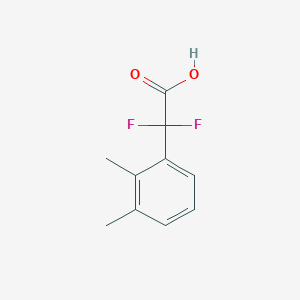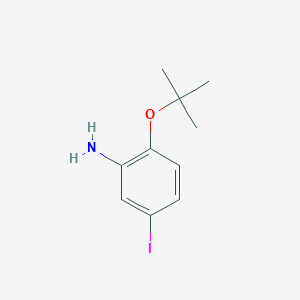
2-(Tert-butoxy)-5-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-5-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a tert-butoxy group and an iodine atom attached to the benzene ring of aniline. The tert-butoxy group is known for its electron-donating properties, while the iodine atom is a heavy halogen that can participate in various chemical reactions.
Preparation Methods
The synthesis of 2-(Tert-butoxy)-5-iodoaniline typically involves the introduction of the tert-butoxy group and the iodine atom onto the aniline ring. One common method is the iodination of 2-(tert-butoxy)aniline using iodine or an iodine-containing reagent under specific reaction conditions. The tert-butoxy group can be introduced through the reaction of aniline with tert-butyl alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
2-(Tert-butoxy)-5-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides. Common reagents used in these reactions include iodine, tert-butyl alcohol, acids, bases, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Tert-butoxy)-5-iodoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-iodoaniline involves its interaction with molecular targets and pathways in biological systems. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other molecular mechanisms .
Comparison with Similar Compounds
2-(Tert-butoxy)-5-iodoaniline can be compared with other similar compounds, such as:
2-(Tert-butoxy)-4-iodoaniline: Similar structure but with the iodine atom at a different position on the benzene ring.
2-(Tert-butoxy)-5-bromoaniline: Similar structure but with a bromine atom instead of iodine.
2-(Tert-butoxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of iodine. These compounds share similar chemical properties but may exhibit different reactivity and applications due to the nature of the halogen atom .
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
5-iodo-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14INO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
HBILPVBFMQJOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


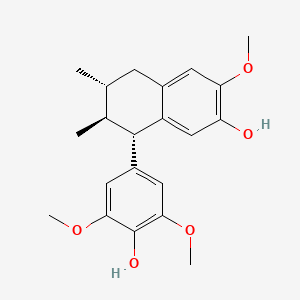

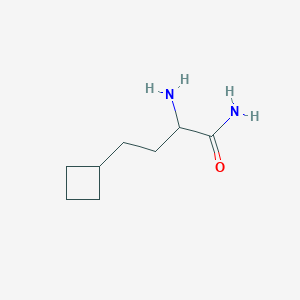
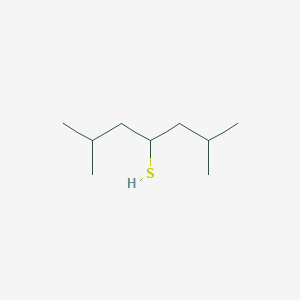
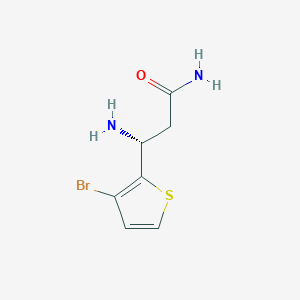
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
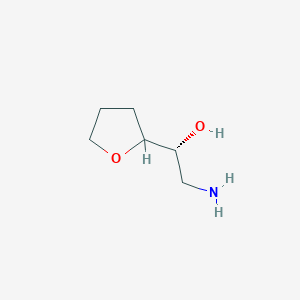
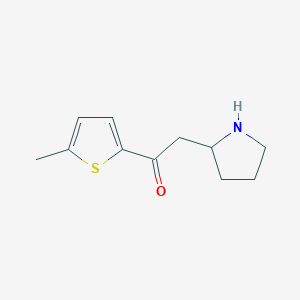
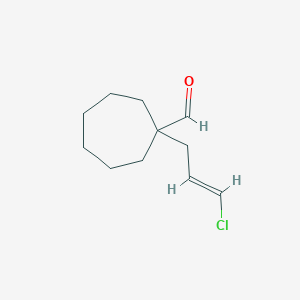
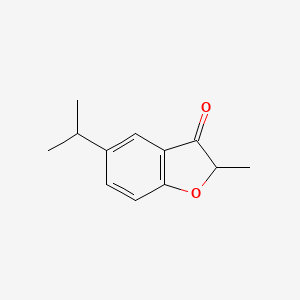
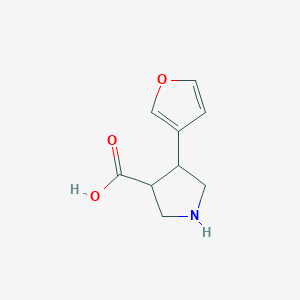
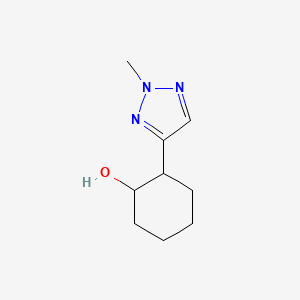
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
